REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[C:5]([CH2:9][CH2:10][CH3:11])=[CH:6][CH2:7][CH3:8])C.[OH-].[Na+].C(C(=CCC)C(O)=O)CC.C(C(C=CC)C(O)=O)CC>CO>[CH2:9](/[C:5](=[CH:6]\[CH2:7][CH3:8])/[C:4]([OH:12])=[O:3])[CH2:10][CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CCC)CCC)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-propyl-2-pentenoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)O)=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)O)C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left stand at room temperature
|
Type
|
CUSTOM
|
Details
|
is obtained in an almost quantitative yield, which
|
Type
|
CUSTOM
|
Details
|
is separated by precision distillation on an effective column
|
Reaction Time |
5 d |
Name
|
E-2-propyl-2-pentenoic acid
|
Type
|
product
|
Smiles
|
C(CC)/C(/C(=O)O)=C\CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |